2-Isopropyl-2,3-dihydrobenzofuran
Description
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-propan-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
QKFFZNPEDJETGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Phenyl Phenol Intermediate
- Reactants: Sodium phenolate solution (10 mol/L), ethylene chlorohydrin (67.1–100.65 mL), copper chloride and ferric chloride mixed solid catalyst (mass ratio CuCl2:FeCl3 = 3–5:1)
- Conditions: Reflux at 60–70 °C for 2–3 hours in a 500 mL container
- Workup: Cooling, organic layer separation, washing with sodium hydroxide aqueous solution (3–5% mass concentration) 2–3 times
- Product: 2-phenyl phenol with improved yield and purity
Step 2: Cyclization to 2,3-Dihydrobenzofuran
- Reactants: 2-phenyl phenol from Step 1, zinc chloride (1 g), manganous chloride (3–5 g)
- Conditions: Reflux at 200–220 °C for 3–4 hours in a 250 mL container
- Workup: Cooling, washing with sodium hydroxide aqueous solution (3–5%), reduced pressure distillation collecting fraction boiling at 88–90 °C
- Product: 2,3-dihydrobenzofuran
Catalyst Preparation
- Copper chloride and ferric chloride are mixed in the specified ratio, compression molded, calcined at 500–550 °C, and dried at 150–200 °C to form the hybrid solid catalyst.
Yield and Productivity
The method shows significant improvement in yield and productivity for both 2-phenyl phenol and 2,3-dihydrobenzofuran, with economic benefits due to reduced reaction time, lower temperature, and fewer by-products.
| Parameter | Range/Value |
|---|---|
| Sodium phenolate concentration | 10 mol/L |
| Ethylene chlorohydrin volume | 67.1–100.65 mL |
| CuCl2:FeCl3 catalyst ratio | 3–5 : 1 |
| Reflux temperature (Step 1) | 60–70 °C |
| Reflux time (Step 1) | 2–3 hours |
| ZnCl2 amount (Step 2) | 1 g |
| MnCl2 amount (Step 2) | 3–5 g |
| Reflux temperature (Step 2) | 200–220 °C |
| Reflux time (Step 2) | 3–4 hours |
| Distillation fraction boiling | 88–90 °C |
Alternative Synthetic Routes and Research Findings
While the patent method is industrially practical, other research approaches provide insight into the synthesis of substituted dihydrobenzofurans, including 2-isopropyl derivatives:
Ortho-Formylation and Williamson Etherification: Starting from hydroxyacetophenone derivatives, protection of carbonyl groups as 1,3-dioxolane enables selective ortho-formylation. Subsequent Williamson etherification with chloroacetone and organocatalytic cross-aldolization yield 2-acetyl-2,3-dihydrobenzofuran intermediates. Methyl Grignard addition and selective oxidation steps lead to β-hydroxy diketone derivatives, which can be further manipulated to introduce isopropyl groups at the 2-position.
This multi-step synthetic route, although more complex, allows for stereochemical control and functional group diversity, achieving overall yields around 19–33% for chiral forms.
Comparative Analysis of Preparation Methods
Summary and Recommendations
The two-step catalytic cyclization method using sodium phenolate and ethylene chlorohydrin with copper/ferric chloride and zinc/manganous chloride catalysts is a cost-effective, scalable, and efficient route to 2,3-dihydrobenzofurans, including potential for 2-isopropyl substitution by using appropriately substituted phenol precursors.
For stereochemically pure or more complex substituted derivatives , the multi-step synthetic route involving protection, ortho-formylation, and organocatalytic steps offers greater control but at the expense of longer synthesis and lower overall yield.
Optimization of catalyst ratios, reaction times, and temperatures as detailed in the patent can significantly improve yield and reduce by-products, enhancing economic viability.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize 2-Isopropyl-2,3-dihydrobenzofuran.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like bromine (Br2) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
The biological significance of 2-Isopropyl-2,3-dihydrobenzofuran is underscored by its inclusion in various biologically active compounds. Research indicates that benzofuran and its derivatives are core components in numerous natural and synthetic drugs.
Case Studies
- Anti-inflammatory Properties : A study on the production of 2,3-dihydrobenzofuran from Ageratina pichinchensis demonstrated its potential as an anti-inflammatory agent. The compound was produced in significant quantities using a bioreactor system, showcasing a more efficient production method compared to traditional cell culture techniques .
- Drug Discovery : The compound has been identified as a promising scaffold for drug development due to its structural versatility. Libraries synthesized from 2,3-dihydrobenzofurans have yielded lead-like compounds with favorable pharmacokinetic properties, making them suitable candidates for further biological testing .
Data Tables
Mechanism of Action
The mechanism of action of 2-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways . The compound can modulate various biological processes by binding to receptors, enzymes, and other proteins. This interaction can lead to changes in cellular signaling, gene expression, and metabolic pathways, ultimately resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Key structural analogs include:
Listed in EPA guidelines but lacks detailed pharmacological data .
2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine : Substituted with ethyl (C2) and propyl (C5) groups, with an amine at C3. This derivative may exhibit altered bioavailability due to increased hydrophobicity and hydrogen-bonding capacity .
2-Methyl- and 2-Phenyl-2,3-dihydrobenzofurans : Smaller (methyl) or aromatic (phenyl) substituents at C2 influence steric bulk and electronic effects, modulating interactions with biological targets .
Table 1: Structural Analogs and Key Features
Stereochemical Considerations
The cis/trans isomerism of 2-isopropyl-2,3-dihydrobenzofuran derivatives profoundly impacts their properties. For example:
- Synthesis Pathways: Trans isomers are thermodynamically favored under alkaline conditions due to cyclization and reduction steps (e.g., trans-2-isopropyl-3-hydroxy-5-acetyl-2,3-dihydrobenzofuran) . Cis isomers form via steric approach control in non-alkaline media, as seen in the reduction of 2'-hydroxy-2,5'-dibromo-3-methylbutyrophenone .
- Coupling Constants (J23) :
J23 values vary with substituents and isomerism. For instance:
Table 2: Stereochemical Data for 2,3-Dihydrobenzofurans
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Isopropyl-2,3-dihydrobenzofuran and its derivatives?
- Methodological Answer : The compound can be synthesized via lithium-mediated reactions. For example, treatment of brominated intermediates with butyllithium followed by carboxylation or alkylation yields derivatives like 2-isopropyl-3-hydroxy-5-acetyl-2,3-dihydrobenzofuran. Cyclization of precursors (e.g., 2'-hydroxy-2,5'-dibromo-3-methylbutyrophenone) using sodium borohydride in alkaline or neutral conditions produces stereoisomeric forms (trans or cis) depending on reaction conditions . Key steps include stereochemical control via Cram’s rule and backside displacement mechanisms .
Q. How are physicochemical properties (e.g., solubility, vapor pressure) determined for 2-Isopropyl-2,3-dihydrobenzofuran?
- Methodological Answer : Experimental determination of properties like vapor pressure, water solubility, and Henry’s law constant requires gas chromatography (GC) for purity assessment and computational modeling using databases like PubChem or DSSTox. For example, GC analysis of related dihydrobenzofuran derivatives confirms purity (>97%) and physical state (e.g., clear liquid) . Predictive tools like PISTACHIO and REAXYS integrate experimental data to estimate properties when direct measurements are unavailable .
Q. What spectroscopic techniques are used to characterize 2,3-dihydrobenzofuran derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are standard. For instance, H and C NMR resolve substituent positions and stereochemistry, while MS (electron ionization) provides molecular weight confirmation (e.g., m/z 134.1751 for 2-methyl derivatives) . X-ray crystallography further validates crystal structures, as seen in hexasubstituted dihydrofurans .
Advanced Research Questions
Q. How can enantioselective synthesis of 2-Isopropyl-2,3-dihydrobenzofuran derivatives be achieved?
- Methodological Answer : Asymmetric catalysis using Cu/SPDO systems enables enantioselective [3+2] cycloaddition to construct 2-aryl-2,3-dihydrobenzofuran scaffolds with high enantiomeric excess (e.g., >90%) . Alternatively, enzymatic hydrolysis with Candida antarctica lipase achieves enantioselectivity (80–99% ee) for ester derivatives, as demonstrated in 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid .
Q. What computational strategies predict the bioactivity and ADMET properties of dihydrobenzofuran derivatives?
- Methodological Answer : Molecular docking and dynamics simulations assess binding affinity to biological targets (e.g., fungal or viral proteins). ADMET predictions use tools like SwissADME to evaluate permeability, metabolic stability, and toxicity. For example, 2,3-dihydrobenzofuran derivatives show potential as mPGES-1 inhibitors via computational screening . Machine learning models trained on REAXYS data further prioritize synthetic pathways .
Q. How can contradictions in stereochemical outcomes during synthesis be resolved?
- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). For example, sodium borohydride reduction in alkaline conditions favors trans isomers via cyclization to a ketone intermediate, while neutral conditions yield cis isomers via erythro-alcohol intermediates . Stereochemical analysis via Dreiding models and X-ray crystallography clarifies these pathways .
Q. What experimental designs address gaps in environmental fate data for dihydrobenzofuran derivatives?
- Methodological Answer : Prioritize measuring Koc (soil adsorption coefficient) using batch equilibrium tests and Henry’s law constants via gas-stripping methods. Long-term ecotoxicity studies in aquatic systems (e.g., OECD 211 guidelines) assess degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
